molecular formula C15H15N3O2S B1428210 4,7-dimethoxy-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine CAS No. 1350988-97-4

4,7-dimethoxy-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine

Cat. No.: B1428210
CAS No.: 1350988-97-4
M. Wt: 301.4 g/mol
InChI Key: ABMUNUSXKYUURV-UHFFFAOYSA-N
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Description

4,7-dimethoxy-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine is a chemical scaffold of significant interest in medicinal chemistry and neuroscience research. This benzothiazole derivative is structurally related to compounds investigated for their activity on muscarinic acetylcholine receptor subtypes . Research into similar 2-aminothiazole and benzothiazole analogs has shown their potential as positive allosteric modulators (PAMs), particularly at the M4 muscarinic receptor (M4) . The M4 receptor is a G protein-coupled receptor (GPCR) widely distributed in the central nervous system (CNS) and is a pre-clinically validated target for psychiatric and neurological conditions, including schizophrenia . The 2-aminothiazole core is a privileged structure in drug discovery, known for its ability to interact with diverse biological targets . Beyond CNS applications, various 2-aminothiazole derivatives have demonstrated potent inhibitory activity against a range of human cancer cell lines and have been developed as inhibitors for kinases and other enzymatic targets relevant in oncology . Furthermore, benzothiazole-based compounds have found applications in other therapeutic areas, such as anti-inflammatory and antiviral research, and have been incorporated into approved drugs and advanced imaging agents . This compound serves as a valuable building block for researchers developing novel therapeutic agents and probing complex biological pathways.

Properties

IUPAC Name

4,7-dimethoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S/c1-19-11-6-7-12(20-2)14-13(11)18-15(21-14)17-9-10-5-3-4-8-16-10/h3-8H,9H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABMUNUSXKYUURV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)NCC3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-dimethoxy-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine typically involves the reaction of 4,7-dimethoxybenzo[d]thiazole with pyridin-2-ylmethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

4,7-Dimethoxy-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzothiazole derivatives .

Scientific Research Applications

Medicinal Chemistry

4,7-Dimethoxy-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine has been investigated for its therapeutic potential, particularly in the following areas:

  • Anti-inflammatory Activity : Studies indicate that compounds with similar structures can inhibit inflammatory pathways, suggesting that this compound may exhibit similar effects.
  • Anticancer Properties : Molecular docking studies have demonstrated significant binding affinities to proteins involved in cancer mechanisms. In vitro assays have shown that related compounds can modulate cell signaling pathways crucial for tumor growth .

Biological Research

The compound is utilized in biological studies to explore:

  • Enzyme Inhibition : It has been studied for its ability to inhibit specific enzymes linked to disease processes. For instance, benzothiazole derivatives have shown promise in inhibiting tubercular proteins.
  • Molecular Interactions : Research has focused on understanding how this compound interacts with various biological targets through molecular docking simulations, which provide insights into its mechanism of action .

Material Science

Due to its unique chemical structure, this compound is being explored for applications in material science:

  • Development of Novel Materials : The compound's properties make it a candidate for creating materials with specific functionalities, such as conductive polymers or sensors.

Case Study 1: Anticancer Activity

In a study focusing on the anticancer properties of thiazole derivatives, researchers synthesized various compounds and evaluated their efficacy against breast cancer cell lines. Results indicated that certain derivatives exhibited cytotoxic effects comparable to standard chemotherapeutic agents like 5-fluorouracil . This highlights the potential of 4,7-dimethoxy-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amines in cancer treatment.

Case Study 2: Antimicrobial Properties

Another study assessed the antimicrobial activity of thiazole derivatives against both Gram-positive and Gram-negative bacteria. The findings revealed that compounds similar to 4,7-dimethoxy-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amines showed significant antibacterial effects, suggesting their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of 4,7-dimethoxy-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents (Benzothiazole/Pyridine) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
4,7-Dimethoxy-N-(pyridin-2-ylmethyl)benzothiazol-2-amine 4,7-OCH₃; pyridin-2-ylmethyl C₁₄H₁₃N₃O₃S 303.34 Enhanced solubility (predicted)
6-Methoxy-N-(pyridin-2-ylmethyl)benzothiazol-2-amine 6-OCH₃; pyridin-2-ylmethyl C₁₄H₁₃N₃OS 271.34 Antimitotic activity; 70% synthesis yield
7-Chloro-4-methoxy-N-(pyridin-4-ylmethyl)benzothiazol-2-amine 4-OCH₃, 7-Cl; pyridin-4-ylmethyl C₁₄H₁₂ClN₃OS 313.78 Structural diversity in drug design
N-(3-Morpholinopropyl)-4,7-dimethoxybenzothiazol-2-amine 4,7-OCH₃; morpholinopropyl C₁₆H₂₃N₃O₃S 337.44 Pharmacokinetic optimization

Key Observations :

Substituent Position and Bioactivity :

  • The 6-methoxy analog (compound 1 in ) exhibits antimitotic activity, suggesting that methoxy groups at specific positions (e.g., 6 vs. 4/7) influence biological targeting .
  • Pyridine substitution (2- vs. 4-position) alters electronic interactions. For instance, N-(pyridin-4-ylmethyl) derivatives () may exhibit distinct binding profiles due to steric and electronic differences compared to pyridin-2-ylmethyl analogs .

Linker Modifications: Replacement of pyridin-2-ylmethyl with morpholinopropyl () introduces a flexible, polar linker, which may improve pharmacokinetic properties such as bioavailability and metabolic stability .

Electronic and Tautomeric Properties

  • Dynamic Tautomerism : Quantum chemical studies () reveal that N-(pyridin-2-yl)thiazol-2-amine derivatives exhibit tautomerism, where the proton shifts between pyridine and thiazole nitrogens. This dynamic behavior could influence the target compound’s reactivity and interaction with biological targets .
  • Divalent N(I) Character : Protonation of the pyridin-2-ylmethyl group may generate (L→N←L)⊕ configurations, enhancing electrophilicity and hydrogen-bonding capacity .

Pharmacokinetic and Solubility Considerations

  • Water Solubility: The dual methoxy groups in the target compound likely improve aqueous solubility compared to non-polar analogs (e.g., brominated derivatives in ) .
  • Bioavailability : Cyclobutyl-linked analogs () demonstrate that small, rigid substituents can enhance potency but may reduce bioavailability due to metabolic instability—a trade-off relevant to the target compound’s design .

Research Findings and Implications

  • Antimicrobial Potential: While direct data on the target compound is lacking, benzothiazole-hydrazones () show potent antibacterial/antifungal activity, suggesting that methoxy and pyridinylmethyl groups could synergize for similar applications .
  • Antimitotic Activity : The 6-methoxy analog () inhibits microtubule polymerization, highlighting the benzothiazole core’s relevance in oncology. The target’s 4,7-dimethoxy configuration may further optimize this activity .

Biological Activity

4,7-Dimethoxy-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine, with the molecular formula C15_{15}H15_{15}N3_3O2_2S and a molecular weight of 301.36 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzothiazole core substituted with methoxy groups and a pyridinylmethyl moiety. Its structural uniqueness contributes to its diverse biological properties.

PropertyValue
IUPAC Name4,7-dimethoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine
CAS Number1350988-97-4
Molecular Weight301.36 g/mol
Purity95%

Antitumor Activity

Research indicates that derivatives of benzothiazole exhibit significant antitumor properties. For instance, thiazole derivatives have shown cytotoxic effects against various cancer cell lines. A study highlighted that certain thiazole compounds demonstrated IC50_{50} values less than that of doxorubicin, a standard chemotherapeutic agent . The structure-activity relationship (SAR) analysis suggests that the presence of electron-donating groups enhances cytotoxicity.

Antimicrobial Activity

Several studies have reported the antimicrobial potential of thiazole derivatives. For example, compounds related to benzothiazole have been tested for antibacterial activity against Gram-positive bacteria, showing promising results with minimum inhibitory concentrations (MIC) in the range of 31.25 µg/mL . The presence of specific substituents on the thiazole ring significantly influences antimicrobial efficacy.

Acetylcholinesterase Inhibition

The inhibition of acetylcholinesterase (AChE) is crucial in the treatment of neurodegenerative diseases like Alzheimer's. Compounds similar to this compound have been shown to possess AChE inhibitory activity with IC50_{50} values as low as 2.7 µM . This suggests potential therapeutic applications in cognitive disorders.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in critical biochemical pathways.
  • Receptor Interaction : The compound could bind to receptors affecting cellular signaling pathways.

These interactions lead to observed pharmacological effects such as anti-inflammatory and analgesic activities.

Case Studies and Research Findings

  • Antitumor Activity Study : A structure-based study on thiazole derivatives demonstrated that modifications on the benzothiazole ring significantly impacted cytotoxicity against cancer cell lines. The most active compounds were those with specific methoxy substitutions .
  • Neuroprotective Study : In vitro assays showed that certain derivatives inhibited AChE effectively, indicating their potential use in treating Alzheimer’s disease .
  • Antimicrobial Research : Investigations into various thiazole compounds revealed that those with specific functional groups exhibited enhanced antibacterial properties compared to standard antibiotics like ampicillin .

Q & A

Q. What synthetic methodologies are most effective for preparing 4,7-dimethoxy-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine?

  • Methodological Answer: The compound can be synthesized via a multi-step process involving: (i) Condensation of 2-aminothiazole derivatives with substituted aldehydes or ketones under reflux in ethanol with catalytic acetic acid (e.g., as in the synthesis of 3,4-dimethoxy-benzylidene-4-phenyl-thiazol-2-yl-amine) . (ii) Functionalization of the pyridinylmethyl group via nucleophilic substitution or reductive amination, using reagents like POCl₃ for cyclization or ammonia for pH adjustment during precipitation . (iii) Purification via recrystallization (ethanol/water mixtures) and validation using HPLC (98–99% purity) and NMR spectroscopy .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Methodological Answer:
  • ¹H/¹³C NMR : To verify methoxy groups (δ ~3.8–4.0 ppm for OCH₃), pyridinyl protons (δ ~7.2–8.5 ppm), and thiazole ring protons .
  • HRMS (ESI) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm deviation from theoretical values .
  • X-ray crystallography : Resolve ambiguous stereochemistry, as demonstrated for structurally similar thiadiazole derivatives .

Advanced Research Questions

Q. How can researchers optimize reaction yields for low-efficiency steps in the synthesis of this compound?

  • Methodological Answer: Low yields (e.g., 6% in some thiazole syntheses ) may arise from steric hindrance or competing side reactions. Strategies include:
  • Solvent optimization : Replace ethanol with DMF or THF to enhance solubility of intermediates.
  • Catalyst screening : Use Pd/C or CuI for coupling reactions involving pyridinylmethyl groups .
  • Temperature control : Gradual heating (e.g., 90°C for POCl₃-mediated cyclization) to minimize decomposition .

Q. What computational tools are recommended for predicting the biological activity of this compound?

  • Methodological Answer:
  • Molecular docking (AutoDock Vina) : Model interactions with target proteins (e.g., kinase domains) using crystal structures from the PDB .
  • QSAR studies : Correlate substituent effects (e.g., methoxy vs. halogen groups) with antitumor activity using descriptors like logP and polar surface area .
  • MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories to prioritize derivatives for synthesis .

Q. How should contradictory biological activity data across studies be analyzed?

  • Methodological Answer: Discrepancies (e.g., varying IC₅₀ values) may stem from:
  • Assay variability : Standardize protocols (e.g., MTT vs. SRB assays) and cell lines (e.g., HeLa vs. MCF-7) .
  • Structural analogs : Compare substituent effects; e.g., replacing 4-methoxy with 4-fluorophenyl alters π-π stacking in docking poses .
  • Meta-analysis : Use platforms like Cochrane Review to aggregate data from ≥3 independent studies .

Q. What strategies enhance the metabolic stability of this compound in preclinical studies?

  • Methodological Answer:
  • Prodrug design : Introduce acetylated or PEGylated groups to reduce hepatic clearance .
  • Cytochrome P450 inhibition assays : Identify metabolic hotspots (e.g., demethylation of methoxy groups) using human liver microsomes .
  • Isotope labeling : Track metabolites via ¹⁴C-labeled analogs in rodent models .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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